molecular formula C14H17NO2 B11877649 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline CAS No. 96165-86-5

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline

Cat. No.: B11877649
CAS No.: 96165-86-5
M. Wt: 231.29 g/mol
InChI Key: FSOLZHFKZVHCCX-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline: is a heterocyclic organic compound with the molecular formula C14H17NO2. It is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 8,9-Dimethoxy-1,2,4-triazolo[3,4-a]isoquinoline
  • 8,9-Dimethoxy-3-methyl-1,2,4-triazolo[3,4-a]isoquinoline
  • 8,9-Dimethoxy-10b-phenyl-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one

Uniqueness:

Properties

CAS No.

96165-86-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3

InChI Key

FSOLZHFKZVHCCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC

Origin of Product

United States

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